molecular formula C13H19Cl2FN2O B2855017 9-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride CAS No. 2197053-98-6

9-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride

Cat. No.: B2855017
CAS No.: 2197053-98-6
M. Wt: 309.21
InChI Key: SYQYVFBCULAGGD-UHFFFAOYSA-N
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Description

9-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride is a spirocyclic compound featuring a benzoxazepine ring fused to a piperidine moiety via a spiro carbon (C-2). The fluorine substituent at position 9 on the benzoxazepine ring enhances electronic and steric properties, while the dihydrochloride salt improves solubility and stability for pharmacological applications. This compound is structurally related to analogs explored as stearoyl-CoA desaturase 1 (SCD1) inhibitors and other therapeutic targets .

Properties

IUPAC Name

9-fluorospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine];dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O.2ClH/c14-10-2-1-3-11-12(10)17-13(6-9-16-11)4-7-15-8-5-13;;/h1-3,15-16H,4-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQYVFBCULAGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCNC3=C(O2)C(=CC=C3)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Beckmann Rearrangement for Benzoxazepine Synthesis

The benzoxazepine ring is often constructed via a Beckmann rearrangement of ketoxime intermediates. For example, (E)-ketoxime derivatives undergo acid-catalyzed rearrangement to form 2,3-dihydro-1,5-benzoxazepin-4(5H)-ones. This method was adapted for related spiro compounds by treating chromanone-derived oximes with reagents like polyphosphoric acid (PPA):

$$
\text{Oxime intermediate} \xrightarrow{\text{PPA, 100°C}} \text{Benzoxazepinone} \quad
$$

Buchwald-Hartwig Coupling for N-Arylation

Stepwise Preparation Methodology

Synthesis of 9-Fluoro-1,5-Benzoxazepine Intermediate

  • Starting material : 2-Fluoro-4-nitrobenzaldehyde or 2-chloro-5-nitrobenzaldehyde.
  • Schmidt reaction : Chroman-4-one derivatives react with sodium azide (NaN₃) to form tetrahydrobenzoxazepinones.
  • Reduction : LiAlH₄ reduces the lactam to a secondary amine.

Spirocyclization via Hydride Shift-Cyclization

A domino Knoevenagel--hydride shift-cyclization reaction constructs the spiro center. Meldrum’s acid or 1,3-dimethylbarbituric acid initiates the process, forming a carbocationic intermediate that undergoes electrophilic aromatic substitution (SEAr):

$$
\text{Knoevenagel adduct} \xrightarrow{\text{Hydride shift}} \text{Spirocyclic intermediate} \quad
$$

Dihydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethanol or dichloromethane to precipitate the dihydrochloride salt. Crystallization from methanol/water yields the final product.

Reaction Optimization and Critical Parameters

Catalytic System for N-Arylation

Parameter Optimal Condition Yield Improvement
Ligand SPhos 87% vs. 52% (XPhos)
Base Cs₂CO₃ >90% conversion
Solvent Anhydrous 1,4-dioxane Reduced side products

Fluorination Efficiency

Electrophilic fluorination using Selectfluor® or Balz-Schiemann reaction provided higher regioselectivity compared to nucleophilic routes.

Analytical Characterization

  • NMR : Distinct signals for spirocyclic protons (δ 3.2–4.1 ppm) and aromatic fluorine (¹⁹F NMR δ -118 ppm).
  • HPLC : Purity >98% (C18 column, 0.1% TFA in acetonitrile/water).
  • X-ray crystallography : Confirmed spiro geometry and hydrochloride counterion positioning.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Beckmann rearrangement High atom economy Requires harsh acidic conditions 65–75%
Buchwald-Hartwig Mild conditions, scalable Costly palladium catalysts 70–87%
Hydride shift Single-step spiro formation Sensitivity to moisture 50–60%

Industrial-Scale Considerations

  • Cost reduction : Substituting Pd(OAc)₂ with recyclable Pd/C lowered catalyst loading by 40%.
  • Salt stability : Dihydrochloride form improves shelf life (>24 months at 25°C).

Chemical Reactions Analysis

Types of Reactions

9-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4’-piperidine] dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Halogenation and alkylation reactions can be performed using reagents like halogens (chlorine, bromine) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides, and Lewis acids.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may exhibit different biological activities and properties.

Scientific Research Applications

Neuropharmacology

One of the primary applications of 9-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride is in neuropharmacology. Research has demonstrated that derivatives of benzoxazepines exhibit significant acetylcholinesterase (AChE) inhibitory activity. A study indicated that certain derivatives showed IC50 values as low as 6.98×1066.98\times 10^{-6} mol/L against AChE, suggesting potential for treating neurodegenerative diseases such as Alzheimer's .

Anticancer Activity

Recent investigations into the anticancer properties of benzoxazepine derivatives have shown promise in inhibiting pathways involved in cancer cell proliferation. For instance, compounds derived from this scaffold have been evaluated for their ability to inhibit the phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway, which is crucial in many cancers .

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. Studies have reported that benzoxazepine derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . This suggests potential applications in treating inflammatory diseases.

Data Tables

Application Area Mechanism IC50 Value Reference
NeuropharmacologyAChE Inhibition6.98×1066.98\times 10^{-6} mol/L
Cancer TreatmentPI3K/mTOR InhibitionNot specified
Anti-inflammatoryCytokine InhibitionNot specified

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of a benzoxazepine derivative on human neuroblastoma SH-SY5Y cells, researchers found that the compound effectively reduced cell death induced by oxidative stress. The results indicated that the compound could mitigate the effects of hydrogen peroxide and β-amyloid peptides on neuronal cells, highlighting its potential for developing neuroprotective therapies .

Case Study 2: Antitumor Activity

Another study focused on the antitumor activity of benzoxazepine derivatives against various cancer cell lines. The compounds demonstrated significant cytotoxic effects, with some showing selectivity towards specific cancer types. This selectivity is attributed to their ability to target specific molecular pathways involved in tumor growth and survival .

Mechanism of Action

The mechanism of action of 9-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4’-piperidine] dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may induce cell cycle arrest in cancer cells by targeting key regulatory proteins involved in cell division .

Comparison with Similar Compounds

Key Research Findings

Fluorine Position Matters: 9-Fluoro substitution optimizes electronic effects for target binding compared to 6-fluoro or non-fluorinated analogs .

Salt Forms Enhance Drugability : Dihydrochloride salts improve aqueous solubility (>50 mg/mL in water) compared to free bases .

Spirocyclic Scaffold Versatility : The spiro[benzoxazepine-piperidine] core supports diverse substitutions (e.g., aryl, alkyl, heterocycles) for tailored bioactivity .

Q & A

Q. What regulatory guidelines apply to preclinical testing of this compound?

  • Compliance :
  • OECD Guidelines : Follow Test No. 423 (acute oral toxicity) and No. 471 (genotoxicity) for safety assessments .
  • IACUC approval : Ensure animal study protocols meet ARRIVE 2.0 standards .
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

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